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molecular formula C8H6BrNO4 B031381 5-Bromo-2-methyl-3-nitrobenzoic Acid CAS No. 107650-20-4

5-Bromo-2-methyl-3-nitrobenzoic Acid

Cat. No. B031381
M. Wt: 260.04 g/mol
InChI Key: DXUUJILVHXQDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394283B2

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (285 g, 1105 mmol) in DMF (2.8 L) at room temperature was added sodium carbonate (468 g, 4415 mmol) followed by addition of methyl iodide (626.6 g, 4415 mmol). The resulting reaction mixture was heated at 60° C. for 8 h. After completion (monitored by TLC), the reaction mixture was filtered (to remove sodium carbonate) and washed with ethyl acetate (1 L×3). The combined filtrate was washed with water (3 L×5) and the aqueous phase was back extracted with ethyl acetate (1 L×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to afford the title compound as a solid (290 g, 97% yield). The isolated compound was taken directly into the next step. 1H NMR (CDCl3, 400 MHz) δ 8.17 (s, 1H), 7.91 (s, 1H), 3.96 (s, 3H), 2.59 (s, 3H).
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
626.6 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:15](=O)([O-])[O-].[Na+].[Na+].CI>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:15])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
285 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
Name
Quantity
468 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.8 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
626.6 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
After completion (monitored by TLC), the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
(to remove sodium carbonate)
WASH
Type
WASH
Details
washed with ethyl acetate (1 L×3)
WASH
Type
WASH
Details
The combined filtrate was washed with water (3 L×5)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back extracted with ethyl acetate (1 L×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 290 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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